Product packaging for Methyl (5-fluoropyridin-2-yl)glycinate(Cat. No.:)

Methyl (5-fluoropyridin-2-yl)glycinate

Cat. No.: B13572474
M. Wt: 184.17 g/mol
InChI Key: MYWJPZSFBQNZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-fluoropyridin-2-yl)glycinate is a fluorinated building block of interest in medicinal chemistry and radiopharmaceutical research. This compound features a glycinate ester moiety linked to a 5-fluoropyridin-2-yl group, a structure that serves as a key synthetic intermediate for the development of various bioactive molecules. Compounds with similar fluoropyridinyl-glycine architectures have been identified as precursors for positron emission tomography (PET) radiotracers, such as renal imaging agents . The incorporation of fluorine into molecular frameworks is a well-established strategy to modulate a compound's electron distribution, metabolic stability, and binding affinity, making it a valuable tool in drug discovery . Furthermore, related structures have been explored for their antitumor properties, highlighting the potential of this chemical class in developing novel therapeutics . As a versatile synthon, this compound can be used in conjugation chemistry, peptidomimetic studies, and the synthesis of more complex molecules for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O2 B13572474 Methyl (5-fluoropyridin-2-yl)glycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-[(5-fluoropyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-11-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

MYWJPZSFBQNZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Fluoropyridin 2 Yl Glycinate and Analogues

Classical and Modern Esterification Techniques

The final step in the synthesis of Methyl (5-fluoropyridin-2-yl)glycinate is often the esterification of the corresponding carboxylic acid, (5-fluoropyridin-2-yl)glycine. This transformation can be achieved through various methods, each with its own advantages and limitations.

Direct esterification involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst. This is a classical and widely used method for the synthesis of methyl esters of amino acids.

One common approach is the Fischer-Speier esterification, which utilizes a strong acid catalyst such as sulfuric acid or hydrochloric acid. For instance, (5-fluoropyridin-2-yl)glycine can be refluxed in an excess of methanol with a catalytic amount of concentrated sulfuric acid to yield the desired methyl ester. ijirset.com A similar industrial process for the synthesis of L-glycine methyl ester involves adding L-glycine to methanol, followed by the slow addition of concentrated sulfuric acid and subsequent heating under reflux. google.com

Another effective method for direct esterification employs trimethylchlorosilane (TMSCl) in methanol. This system is known to efficiently convert various amino acids into their corresponding methyl ester hydrochlorides at room temperature, often in good to excellent yields. mdpi.com The reaction proceeds under mild conditions and offers a convenient workup procedure, making it a valuable alternative to traditional acid-catalyzed methods. mdpi.com

Method Reagents Conditions Yield
Fischer-Speier EsterificationMethanol, Concentrated H₂SO₄RefluxGood to Excellent
TMSCl-Methanol SystemMethanol, TrimethylchlorosilaneRoom TemperatureGood to Excellent

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. While less common for the initial synthesis of simple methyl esters from carboxylic acids, it can be a viable strategy if a different ester of (5-fluoropyridin-2-yl)glycine is already available. For example, if Ethyl (5-fluoropyridin-2-yl)glycinate were available, it could be converted to the methyl ester by heating it in an excess of methanol with a suitable catalyst, such as sodium methoxide. This equilibrium-driven reaction would require the removal of the ethanol (B145695) by-product to achieve a high yield of the desired methyl ester.

Beyond strong acid catalysis, other catalytic systems can be employed for the esterification of (5-fluoropyridin-2-yl)glycine. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can simplify the workup procedure as the catalyst can be easily filtered off after the reaction. mdpi.com These heterogeneous catalysts are often reusable, which adds to the economic and environmental benefits of this approach. While specific examples for (5-fluoropyridin-2-yl)glycine are not prevalent in the literature, the general applicability of these catalysts to amino acid esterification suggests their potential utility in the synthesis of the target compound.

Synthetic Routes to the (5-Fluoropyridin-2-yl)glycine Moiety

This strategy involves the reaction of a halopyridine with a glycine (B1666218) derivative. The halogen atom on the pyridine (B92270) ring acts as a leaving group in a nucleophilic substitution reaction with the amino group of glycine or its ester.

A common precursor for this approach would be a 2-halo-5-fluoropyridine, such as 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine (B41290). The reaction with glycine methyl ester, often in the presence of a base and sometimes a transition metal catalyst, can lead to the formation of this compound. Palladium-catalyzed cross-coupling reactions, as demonstrated by Buchwald and others for the synthesis of aminopyridines from bromo- and chloropyridines, represent an efficient route. lookchem.com For example, the synthesis of 2-amino-5-[18F]fluoropyridines has been achieved through a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. rsc.org A similar approach could be envisioned for the reaction with glycine methyl ester.

A solid-phase synthesis strategy has been reported for the analogous Methyl N-(pyrimidin-2-yl)glycinate, where 2-chloropyrimidine (B141910) was reacted with resin-bound glycine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) at elevated temperatures. nih.gov This methodology could potentially be adapted for the synthesis of the target pyridine derivative.

Halopyridine Precursor Glycine Derivative Key Reagents/Catalysts Reaction Type
2-Bromo-5-fluoropyridineGlycine methyl esterPalladium catalyst, BaseBuchwald-Hartwig Amination
2-Chloro-5-fluoropyridineGlycine methyl esterBase (e.g., DIEA)Nucleophilic Aromatic Substitution

An alternative and often highly effective approach is the nucleophilic aromatic substitution (SNAr) reaction on a more activated fluorinated pyridine, such as 2,5-difluoropyridine (B1303130). The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the fluorine at the 5-position.

The reaction of 2,5-difluoropyridine with glycine methyl ester in the presence of a suitable base would be expected to proceed with high regioselectivity, with the amino group of the glycine ester displacing the fluorine at the 2-position. SNAr reactions of 2-fluoropyridines are a well-established method for synthesizing substituted pyridines. nih.gov The use of lithium amides has been shown to promote the amination of 2-fluoropyridine (B1216828) under mild conditions, affording 2-aminopyridines in good yields. lookchem.com This high reactivity of the 2-fluoro substituent makes 2,5-difluoropyridine a promising starting material for the synthesis of (5-fluoropyridin-2-yl)glycine derivatives.

Starting Material Nucleophile Base Product
2,5-DifluoropyridineGlycine methyl esterK₂CO₃, DIEA, or other non-nucleophilic basesThis compound

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. nih.govrsc.org This methodology is widely employed for the synthesis of aryl and heteroaryl amines, including α-amino acid derivatives like this compound. The reaction typically involves the coupling of a heteroaryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. mit.edubeilstein-journals.org

The synthesis of this compound via this route would involve the reaction between a 2-halo-5-fluoropyridine (e.g., 2-bromo-5-fluoropyridine) and a glycine methyl ester equivalent. The success of such transformations is highly dependent on the careful selection of the catalytic system. mit.edu Key components include a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. Bulky, electron-rich biaryl phosphine ligands or chelating ligands like Xantphos are often crucial for achieving high yields and reaction rates. beilstein-journals.org The choice of base, typically a carbonate like Cs₂CO₃ or a phosphate (B84403) like K₃PO₄, and the solvent (e.g., dioxane or toluene) are also critical parameters that require optimization. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling

Component Example Role Reference
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂ Catalyst Source beilstein-journals.org
Ligand Xantphos, Biaryl Phosphines Stabilizes Pd(0), facilitates reductive elimination mit.edubeilstein-journals.org
Base Cs₂CO₃, K₃PO₄ Activates the amine, neutralizes HX byproduct beilstein-journals.org
Substrate 1 2-Bromo-5-fluoropyridine Heteroaryl electrophile N/A
Substrate 2 Methyl Glycinate (B8599266) Amine nucleophile N/A

| Solvent | Dioxane, Toluene | Reaction Medium | beilstein-journals.org |

This approach offers a direct and modular route to the target compound, accommodating a range of functional groups on both the pyridine and glycine components.

Ortho-Directed Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) provides an alternative strategy for the functionalization of aromatic and heteroaromatic rings with high regioselectivity. wikipedia.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org For pyridine rings, which are π-deficient, a DMG is generally required to enable efficient lithiation and prevent competitive nucleophilic addition of the organolithium reagent. uwindsor.ca

In the context of synthesizing this compound, a suitable directing group at a position other than C-2 would be needed to direct lithiation to the desired site. However, a more common application of this strategy for 2-substituted pyridines involves placing a DMG at the 2-position itself, which then directs lithiation to C-3. For the specific target compound, a different precursor strategy would be employed. One could envision starting with 5-fluoropyridine, where a directing group at C-3 could potentially direct lithiation to C-2. Subsequently, the resulting aryllithium intermediate is quenched with an appropriate electrophile to introduce the glycinate moiety. Suitable electrophiles for this purpose include methyl N-(diphenylmethylene)glycinate or an α-haloacetate derivative.

The general principle involves the interaction of a Lewis basic DMG with the Lewis acidic lithium of the organolithium base, leading to the formation of a stable intermediate that positions the base for regioselective proton abstraction. wikipedia.org This method avoids the need for pre-functionalized heteroaryl halides often required in cross-coupling reactions.

Advanced Asymmetric Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the asymmetric synthesis of enantiopure compounds is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of α-amino acids, chiral auxiliaries derived from natural products like amino acids or terpenes are commonly used. researchgate.net

A general strategy for synthesizing enantiopure this compound using this approach involves first coupling a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to glycine to form a chiral glycine enolate equivalent. wikipedia.org This chiral enolate is then alkylated with a suitable electrophile, such as 2-bromo-5-fluoropyridine. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved under mild conditions to afford the desired enantiopure α-amino acid ester. The efficiency of this approach is measured by the diastereoselectivity of the alkylation step and the ease of auxiliary removal and recovery. rsc.org

Chiral Ligand-Controlled Asymmetric Catalysis

Catalytic asymmetric synthesis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly α-amino acids. nih.gov This method typically involves the hydrogenation of a prochiral olefin, such as an α-enamido ester, using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral phosphine ligand. nih.govgoogle.com

For the synthesis of this compound, a suitable precursor would be methyl 2-(acetylamino)-2-(5-fluoropyridin-2-yl)acrylate. The hydrogenation of the C=C double bond in the presence of a chiral catalyst, such as a Rh(I) complex with a chiral bisphosphine ligand (e.g., BINAP or DuPhos), would introduce two hydrogen atoms across the double bond with high facial selectivity, establishing the chiral center at the α-carbon. The choice of ligand is critical for achieving high enantioselectivity. nih.gov This approach is widely used in industry due to its efficiency and high enantiomeric excesses (ee). bohrium.com

Nickel(II) Complex-Mediated Enantioselective Alkylation

A well-established method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.govnih.gov These complexes serve as chiral glycine enolate equivalents, where the stereochemical outcome of the alkylation is controlled by a chiral ligand derived from an amino acid, such as proline. nih.gov

The synthesis starts with the formation of a Schiff base between glycine and a chiral aldehyde or ketone, which then coordinates to a Ni(II) salt to form a square-planar complex. This complex is deprotonated with a base to generate a nucleophilic enolate. The subsequent reaction with an electrophile, in this case, 2-halo-5-fluoropyridine, proceeds with high diastereoselectivity due to the steric environment created by the chiral ligand. nih.govchemrxiv.org The bulky chiral ligand effectively shields one face of the planar nickel-enolate complex, directing the incoming electrophile to the opposite face. After the alkylation, the complex is hydrolyzed with acid to release the enantiomerically enriched amino acid, and the chiral auxiliary can often be recovered. chimia.chresearchgate.net This method is particularly useful for preparing a wide variety of α-amino acids on a large scale. nih.govchemrxiv.org

Table 2: Key Features of Ni(II) Complex-Mediated Alkylation

Feature Description Reference
Chiral Source Chiral ligand, often derived from (S)-proline, complexed to Ni(II). nih.gov
Reactant Glycine Schiff base Ni(II) complex. nih.gov
Electrophile 2-halo-5-fluoropyridine. N/A
Stereocontrol Thermodynamically controlled diastereoselectivity; the chiral ligand blocks one face of the complex. nih.govnih.gov

| Product Isolation | Acid hydrolysis to cleave the complex and release the α-amino acid. | chemrxiv.orgchimia.ch |

Other Catalytic Hydroamidation and Cross-Coupling Methods

Beyond foundational strategies, other catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer robust pathways for constructing the core structure of this compound and its analogues. These methods are pivotal for forming key carbon-carbon and carbon-nitrogen bonds.

Copper-catalyzed cross-coupling reactions, such as the Goldberg reaction, provide an effective means to synthesize 2-alkyl(aryl)aminopyridines. semanticscholar.org This approach can be adapted for N-arylation of the glycine ester with a suitable 2-halopyridine precursor. For instance, coupling 2-bromo-5-fluoropyridine with a glycine methyl ester equivalent using a copper catalyst and a suitable ligand like 1,10-phenanthroline (B135089) represents a direct route to the target scaffold. semanticscholar.org The simplicity and cost-effectiveness of using stable, easily prepared formamides as coupling partners make this method attractive for larger-scale synthesis. semanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also highly effective. nih.gov These reactions can forge the aryl-glycinate bond by coupling an aryl halide or triflate with an appropriate organoboron reagent. For the synthesis of analogues, this method allows for the rapid introduction of diverse substituents on the pyridine ring. nih.gov For example, functionalized potassium alkyltrifluoroborates have proven to be efficient, air-stable coupling partners in Suzuki-Miyaura reactions with aryl chlorides. nih.gov Similarly, the Sonogashira cross-coupling provides a powerful tool for introducing alkynyl moieties, which can be further elaborated, demonstrating the modularity of these methods in creating diverse analogues. mdpi.com

Recent developments have also focused on nickel-catalyzed protocols, which offer a cost-effective alternative to palladium. A simple Ni-catalyzed cross-coupling has been developed for amino-heteroaryl chlorides with alkylzinc reagents, showcasing the potential for broader application in related syntheses. researchgate.net

The table below summarizes representative cross-coupling strategies applicable to the synthesis of pyridylglycinate structures.

Coupling ReactionCatalyst SystemReactantsKey Bond FormedAdvantages
Goldberg Reaction CuI / 1,10-phenanthroline2-Bromopyridine, N-Alkyl(aryl)formamideC-NEconomical, scalable, uses stable formamides. semanticscholar.org
Suzuki-Miyaura Coupling Pd Catalyst (e.g., RuPhos/Pd)Aryl Chloride, Potassium AlkyltrifluoroborateC-CHigh functional group tolerance, uses stable borate (B1201080) salts. nih.gov
Sonogashira Coupling Pd/Cu CatalystAryl Halide, Terminal AlkyneC-C (sp)Efficient for creating alkynyl-substituted analogues. mdpi.com
Negishi Coupling Ni CatalystHeteroaryl Chloride, Alkylzinc ReagentC-CCost-effective nickel catalyst, good for alkyl groups. researchgate.net

Enzymatic and Biocatalytic Transformations for Glycinate Synthesis

The demand for enantiomerically pure α-amino esters has driven the development of enzymatic and biocatalytic methods, which offer high selectivity and operate under mild, environmentally benign conditions. nih.govacs.org These strategies are particularly valuable for producing chiral versions of this compound.

A prominent biocatalytic approach involves nitrene transfer reactions catalyzed by engineered enzymes. nih.gov Researchers have evolved protoglobin nitrene transferases to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters. nih.govacs.org This method allows for the direct synthesis of unprotected chiral α-amino esters from abundant and inexpensive starting materials. nih.gov The use of whole-cell systems with engineered E. coli simplifies the process, and directed evolution has yielded enantiodivergent enzymes capable of producing either L- or D-α-amino esters with high enantioselectivity. nih.govnih.gov Substrate scope studies have shown that these enzymes can accept heterocyclic substrates, including pyridine derivatives, making this a highly relevant pathway for synthesizing chiral pyridylglycinates. nih.govacs.org

Artificial biocatalytic cascades represent another powerful strategy. nih.gov These multi-enzyme systems, often housed in engineered microorganisms, can perform complex molecular transformations in a one-pot setting. For example, a six-step cascade has been designed to convert bio-based L-phenylalanine into chiral phenylglycinol with excellent enantiomeric excess (>99% ee) and good yields. nih.gov Such a modular approach could be conceptually adapted to synthesize chiral pyridylglycinate analogues from readily available precursors by selecting and combining the appropriate enzymes for each synthetic step. The key advantages of these cascades include mild reaction conditions and the elimination of the need for cofactor regeneration, presenting a sustainable synthetic route. nih.gov

The table below highlights key features of these biocatalytic methods.

Biocatalytic MethodEnzyme TypeTransformationKey Features
Nitrene C-H Insertion Engineered Protoglobin Nitrene Transferaseα-C-H amination of carboxylic estersDirect synthesis of unprotected chiral α-amino esters; high enantioselectivity; functions in whole cells at ambient conditions. nih.govnih.gov
Artificial Cascade Multi-enzyme system (e.g., PAL, PAD, SMO, EH, ADH, ω-TA)Multi-step conversion of a precursor (e.g., L-phenylalanine) to a chiral productOne-pot synthesis; excellent yields and enantioselectivity; mild reaction conditions; sustainable. nih.gov

Chiral Pool Synthesis Strategies Utilizing Readily Available Precursors

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes enantiomerically pure, naturally occurring compounds as starting materials. mdpi.comankara.edu.tr This approach leverages the pre-existing stereocenters of molecules like amino acids, carbohydrates, or terpenes to construct complex chiral targets, including unnatural amino acids (UAAs) like chiral this compound. mdpi.comqyaobio.com

Naturally occurring α-amino acids are among the most versatile chiral precursors. researchgate.net For instance, L-serine can be used to synthesize L-glyceraldehyde or even the unnatural D-cysteine through a series of stereocontrolled transformations. ankara.edu.tr The core principle involves modifying the functional groups of the starting chiral molecule while preserving the integrity of the original stereocenter, or using it to induce chirality in newly formed stereocenters. mdpi.com A synthetic route to a chiral pyridylglycinate could start from a common amino acid, where the side chain is chemically transformed into the desired 5-fluoropyridin-2-yl moiety.

This strategy can be categorized into three main uses of the chiral pool precursor: as a chiral source, a chiral device, or a chiral inducer. mdpi.com As a chiral source, a fragment of the starting material containing the stereocenter is incorporated directly into the final product. As a chiral inducer, the chirality of the precursor directs the formation of new stereocenters in a substrate-controlled manner. mdpi.com For example, the indole (B1671886) moiety of tryptophan has been used as a template for copper-catalyzed asymmetric arylation. mdpi.com Similarly, a chiral amino acid could serve as a template to direct the stereoselective addition of a pyridyl group.

Diastereoselective Synthesis Methods

When a molecule contains multiple stereocenters, controlling their relative configuration is crucial. Diastereoselective synthesis methods are designed to selectively produce one diastereomer over others. For α-amino acid derivatives, this often involves the alkylation or functionalization of a chiral precursor.

One effective strategy involves the alkylation of enolates derived from chiral templates. For instance, sequential enolate alkylations of diketopiperazine templates derived from natural amino acids proceed with excellent diastereoselectivity (>90% de), affording quaternary α-amino acids after hydrolysis. rsc.org Another widely used method employs chiral auxiliaries, such as N-tert-butanesulfinamide. qyaobio.comnih.gov Alkylation of enolates bound to this auxiliary can yield both mono- and α,α-disubstituted amino acid derivatives with high diastereoselectivity. qyaobio.comnih.gov

Catalytic enantioselective methods also provide access to diastereomerically enriched products. A chiral-squaramide-catalyzed allylation of α-chloro glycine esters has been developed to produce α-allyl amino esters. nih.govacs.org This reaction proceeds with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr), providing access to products with vicinal stereocenters that are difficult to obtain through other means. nih.govacs.org This approach could be adapted to introduce other functional groups diastereoselectively.

The table below outlines several diastereoselective synthesis approaches.

MethodApproachKey FeaturesDiastereomeric Excess (de)
Diketopiperazine Templates Sequential enolate alkylationHigh enantiomeric excess (>98% ee) after deprotection. rsc.org>90%
Chiral Auxiliary Alkylation of N-tert-butanesulfinamide-bound enolatesVersatile for mono- and α,α-disubstituted products. qyaobio.comnih.govUp to 90%
Anion-Abstraction Catalysis Chiral squaramide-catalyzed allylation of α-chloro glycinatesCreates vicinal stereocenters with high control. nih.govacs.org>10:1 dr
Chemical Reduction Reduction of α-alkyl β-enamino estersProvides access to syn α-methyl β-amino esters. acs.org30-46%

Novel Synthetic Methodologies and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic efforts focus on developing methodologies that are more efficient, produce less waste, and utilize safer reaction conditions. Microwave-assisted synthesis and flow chemistry are two such technologies that have been successfully applied to the synthesis of pyridine-based heterocycles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. jocpr.comnih.gov The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. tandfonline.comresearchgate.net

For the synthesis of pyridine derivatives, microwave irradiation has been successfully applied to various multicomponent reactions. mdpi.com For example, a one-pot, four-component reaction to produce substituted pyridines achieved excellent yields (82-94%) in just 2-7 minutes under microwave irradiation, a significant improvement over conventional heating. nih.gov The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, has also been adapted to microwave conditions, allowing the Michael addition and cyclodehydration steps to occur in a single, high-yield process. researchgate.net These methods are often more eco-friendly as they can be performed with minimal or no solvent. jocpr.com

The table below compares conventional and microwave-assisted methods for pyridine synthesis.

ReactionHeating MethodReaction TimeYieldReference
Pyridine-3-carbonitrile Synthesis Conventional (Reflux)10-16 hoursModerate jocpr.com
Pyridine-3-carbonitrile Synthesis Microwave (130-140 °C)10-30 minutes49-90% jocpr.com
Thiazolidinone-Pyridine Synthesis Microwave1.5-3.3 minutesHigh tandfonline.com
Bohlmann-Rahtz Synthesis Microwave (170 °C)20 minutesGood researchgate.net

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. sci-hub.se The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling reactions to be run under conditions that would be hazardous in traditional batch reactors. researchgate.net

The synthesis of pyridines is well-suited to flow chemistry. The Bohlmann-Rahtz pyridine synthesis has been successfully transferred from batch microwave conditions to a continuous flow microwave reactor. researchgate.netbeilstein-journals.org Using a Brønsted acid catalyst, the entire sequence from starting materials to the final trisubstituted pyridine can be performed in a single step without isolating intermediates. beilstein-journals.org This continuous processing approach improves efficiency and provides a consistent product stream. researchgate.net

The impact of flow chemistry on pharmaceutical manufacturing can be profound. Researchers have demonstrated the conversion of a five-step batch process for the HIV drug Nevirapine, which contains a pyridine core, into a single continuous flow process. vcu.edu This innovation resulted in a significant increase in yield (from 58% to 92%) and a projected 75% reduction in production costs, highlighting the transformative potential of flow chemistry for the efficient and sustainable synthesis of complex molecules like this compound. vcu.edu

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild reaction conditions. This methodology is particularly relevant for the synthesis of complex molecules like this compound through the direct functionalization of C-H bonds.

The Minisci reaction, a classical method for the alkylation of electron-deficient heterocycles, has been significantly advanced through the use of photoredox catalysis. nih.govrsc.org This approach allows for the generation of alkyl radicals from various precursors under mild conditions, which then add to the heteroaromatic ring. For the synthesis of this compound, this would involve the generation of a radical from a glycine derivative and its subsequent addition to 5-fluoropyridine.

Recent studies have demonstrated the photoredox-mediated Minisci C–H alkylation of N-heteroarenes using alkyl boronic acids as radical precursors. rsc.org This method offers excellent substrate scope and functional group tolerance. The proposed mechanism involves the photocatalyst (e.g., [Ru(bpy)₃]Cl₂) absorbing visible light and promoting the formation of an alkyl radical, which then engages in the Minisci reaction.

Furthermore, the direct C-H functionalization of glycine derivatives has been extensively explored using photoredox catalysis. mdpi.com These methods often involve the generation of an α-amino radical from an N-arylglycine derivative, which can then be coupled with a variety of partners. While a specific example with 5-fluoropyridine is not reported, the general applicability of these methods suggests their potential for the synthesis of the target compound. For instance, the visible-light-mediated synthesis of unnatural α-amino acids has been achieved through the cleavage of pyridinium (B92312) C-N bonds to generate alkyl radicals. nih.govnih.gov

The key advantages of photoredox catalysis in this context include:

Mild Reaction Conditions: Reactions are typically conducted at room temperature, preserving sensitive functional groups.

High Functional Group Tolerance: A wide range of functional groups are compatible with the reaction conditions.

Direct C-H Functionalization: This strategy avoids the need for pre-functionalization of the starting materials, leading to more atom-economical syntheses.

Table 2: Key Features of Photoredox-Catalyzed C-H Functionalization Relevant to the Synthesis of Heteroaryl Glycinates

Feature Description Potential Application for Target Molecule
Radical Precursors Glycine derivatives, alkyl boronic acids, Katritzky salts. Generation of a methyl glycinate radical or equivalent.
Heteroarenes Electron-deficient N-heterocycles (e.g., pyridines, quinolines). 5-Fluoropyridine as the coupling partner.
Photocatalysts Ruthenium or iridium complexes, organic dyes. To absorb visible light and initiate the radical process.

| Reaction Type | Minisci-type reaction, radical-radical cross-coupling. | Formation of the C-C bond between the glycine moiety and the pyridine ring. |

Reactivity and Chemical Transformations of Methyl 5 Fluoropyridin 2 Yl Glycinate

Reactions at the Ester Group

The ester functional group in Methyl (5-fluoropyridin-2-yl)glycinate is a key site for modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, alcohols, and aldehydes.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, (5-fluoropyridin-2-yl)glycine. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred to avoid potential side reactions associated with the pyridine (B92270) ring under strongly acidic conditions.

A common method for the hydrolysis of similar heterocyclic esters involves the use of a base such as lithium hydroxide (B78521) (LiOH) in an aqueous medium. jocpr.comresearchgate.net This approach is generally efficient and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. jocpr.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of methanol (B129727) to yield the carboxylate salt. Subsequent acidification then furnishes the free carboxylic acid.

Table 1: General Conditions for Ester Hydrolysis

ReagentSolvent(s)TemperatureProduct
LiOHWaterRoom Temperature(5-fluoropyridin-2-yl)glycine
NaOH or KOHWater/AlcoholReflux(5-fluoropyridin-2-yl)glycine
HCl or H₂SO₄WaterReflux(5-fluoropyridin-2-yl)glycine

Note: This table represents generalized conditions and may require optimization for this specific substrate.

The direct conversion of the ester in this compound to an amide, a process known as aminolysis or transamidation, can be achieved by reacting the ester with a primary or secondary amine. This reaction is fundamental in peptide synthesis and for the creation of various bioactive molecules. The process can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. mdpi.com

Recent advancements have focused on developing milder and more efficient transamidation methods. rsc.org These can include metal-free conditions or the use of organocatalysts like L-proline. mdpi.com The reaction generally proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester.

Furthermore, the carboxylic acid obtained from hydrolysis (Section 3.1.1) can be coupled with an amine to form an amide bond using standard peptide coupling reagents.

Table 2: Reagents for Amide Formation from the Corresponding Carboxylic Acid

Coupling ReagentAdditive(s)BaseSolvent
DCC, EDCHOBt, HOAtDIPEA, NMMDMF, DCM
HATU, HBTUNoneDIPEA, 2,4,6-collidineDMF, NMP
PyBOPNoneDIPEADMF

Abbreviations: DCC - Dicyclohexylcarbodiimide, EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt - Hydroxybenzotriazole, HOAt - 1-Hydroxy-7-azabenzotriazole, DIPEA - N,N-Diisopropylethylamine, NMM - N-Methylmorpholine, HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP - (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DMF - Dimethylformamide, DCM - Dichloromethane, NMP - N-Methyl-2-pyrrolidone.

The ester group of this compound can be reduced to either a primary alcohol, (5-fluoropyridin-2-yl)glycinol, or an aldehyde. The choice of reducing agent is critical in determining the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester all the way to the primary alcohol. The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation, and the reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Table 3: Reduction of the Ester Group

Reducing AgentSolventTemperatureProduct
LiAlH₄THF, Et₂O0 °C to RT(5-fluoropyridin-2-yl)glycinol
DIBAL-HToluene, DCM-78 °C(5-fluoropyridin-2-yl)glycinaldehyde

Note: These are general conditions and would need to be optimized for the specific substrate.

Reactions at the Alpha-Carbon of the Glycinate (B8599266) Moiety

The alpha-carbon of the glycinate portion of the molecule is acidic due to the presence of the adjacent ester and the electron-withdrawing pyridine ring. This allows for deprotonation to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation at the alpha-carbon introduces an alkyl group, leading to the formation of substituted α-amino acid derivatives. This reaction typically involves the deprotonation of the alpha-carbon with a strong base to form an enolate, which then acts as a nucleophile and reacts with an alkyl halide. The choice of base is crucial to ensure complete deprotonation without causing side reactions like ester hydrolysis. Common bases for this purpose include lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).

The alpha-carbon can also be halogenated, which then opens up the possibility of further functionalization through cross-coupling reactions. The halogenation can be achieved using various electrophilic halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.

The resulting α-halo-α-amino ester is a valuable intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net In a typical Suzuki-Miyaura reaction, the α-halo ester would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the alpha-position.

Table 4: General Scheme for Alpha-Functionalization

Reaction TypeReagentsProduct Type
Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halideα-Alkyl-α-amino acid ester
HalogenationElectrophilic Halogenating Agent (e.g., NBS)α-Halo-α-amino acid ester
Cross-CouplingBoronic Acid, Pd Catalyst, Baseα-Aryl/Vinyl-α-amino acid ester

Derivatization via Enolate Chemistry

The methylene (B1212753) group alpha to the ester carbonyl in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This nucleophilic enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. The formation of a Schiff base from the amino group can facilitate this enolate formation and subsequent alkylation.

Theoretical studies on the alkylation of ambident enolates derived from methyl glycinate Schiff bases suggest that in the presence of a metal ion like lithium, the (E)-enolate can form a stable cyclic bidentate complex. This complexation influences the stereochemical outcome of the alkylation reaction. While specific experimental data for the enolate chemistry of this compound is not extensively documented in publicly available literature, the general principles of glycine (B1666218) enolate chemistry are well-established and applicable.

Table 1: Potential Derivatization of this compound via Enolate Chemistry

Reaction TypeElectrophile ExamplePotential Product Structure
AlkylationAlkyl halide (e.g., CH₃I)Methyl 2-(5-fluoropyridin-2-yl)-2-methylglycinate
Aldol ReactionAldehyde (e.g., PhCHO)Methyl 3-hydroxy-2-(5-fluoropyridin-2-yl)-3-phenylpropanoate
AcylationAcyl chloride (e.g., CH₃COCl)Methyl 3-oxo-2-(5-fluoropyridin-2-yl)butanoate

Reactions Involving the Fluoropyridine Ring

The 5-fluoropyridine ring in this compound is susceptible to various transformations characteristic of electron-deficient aromatic systems. The fluorine atom and the pyridine nitrogen significantly influence the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of a fluorine atom further deactivates the ring through its inductive effect. However, the amino group of the glycinate substituent, especially after N-protection, can act as an activating group.

The directing effects of the substituents play a crucial role in determining the position of substitution. The fluorine atom is an ortho, para-director, while the pyridine nitrogen directs incoming electrophiles to the meta position (C-3 and C-5). The glycinate substituent at the C-2 position would likely direct incoming electrophiles to the C-3 and C-5 positions. The interplay of these directing effects would determine the final regiochemical outcome. For instance, in the nitration of 2-aminopyridine (B139424), the major product is typically the 5-nitro derivative, suggesting a preference for substitution at the position para to the activating amino group. sapub.orgdissertationtopic.netdissertationtopic.net Theoretical studies on the nitration of pyridine derivatives indicate that the reaction proceeds through a stepwise polar mechanism, and the regioselectivity is influenced by the stability of the intermediate cation. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The fluorine atom on the pyridine ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to the electron-withdrawing nature of the pyridine ring. The reaction is generally favored at positions ortho or para to the ring nitrogen. In the case of this compound, the fluorine at the C-5 position is meta to the nitrogen, which is generally less reactive than the ortho or para positions. However, the presence of the electron-withdrawing glycinate group at the C-2 position can further activate the ring towards nucleophilic attack.

SNAr reactions on fluorinated pyridines can proceed with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities onto the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Negishi)

The carbon-fluorine bond in this compound can potentially participate in metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens. More commonly, a bromo or iodo precursor of the target molecule would be used for these transformations. For the purpose of this article, we will consider the reactivity of the analogous 5-bromo- or 5-iodopyridin-2-yl)glycinate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. The reaction of a bromo- or iodo-substituted (5-halopyridin-2-yl)glycinate with various aryl or heteroaryl boronic acids would provide access to a wide range of biaryl structures. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netyonedalabs.commdpi.comclaremont.edunih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. This reaction offers an alternative route to biaryl compounds and other coupled products.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A (5-halopyridin-2-yl)glycinate could be coupled with various alkenes to introduce vinyl groups onto the pyridine ring. organic-chemistry.orgwikipedia.orgnih.govrsc.orglibretexts.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the synthesis of arylalkynes. A (5-halopyridin-2-yl)glycinate could be reacted with various alkynes to introduce alkynyl moieties. soton.ac.ukresearchgate.netresearchgate.netnih.govlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. 2-Pyridylzinc reagents have been shown to be effective nucleophiles in these reactions. researchgate.netnih.govorganic-chemistry.orgacs.orgnih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Conditions (General)Potential Product Structure
Suzuki-MiyauraArylboronic acidPd catalyst, phosphine ligand, baseMethyl (5-arylpyridin-2-yl)glycinate
StilleOrganostannanePd catalystMethyl (5-arylpyridin-2-yl)glycinate
HeckAlkenePd catalyst, baseMethyl (5-vinylpyridin-2-yl)glycinate
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseMethyl (5-alkynylpyridin-2-yl)glycinate
NegishiOrganozinc reagentPd or Ni catalystMethyl (5-aryl/alkylpyridin-2-yl)glycinate

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

Enolate Alkylation: The mechanism of alkylation of glycine enolates typically involves the formation of a metal enolate, which then acts as a nucleophile. The stereoselectivity of the reaction is often controlled by the geometry of the enolate and the nature of the chelating metal ion.

Electrophilic Aromatic Substitution: The mechanism of EAS on the pyridine ring involves the attack of an electrophile to form a resonance-stabilized cationic intermediate (a Wheland intermediate). The regioselectivity is determined by the relative stability of the possible intermediates, which is influenced by the electronic effects of the ring substituents. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on the fluoropyridine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a Meisenheimer complex. Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring. Computational studies can provide insights into the energetics of this pathway.

Metal-Catalyzed Cross-Coupling: The catalytic cycles of these reactions (Suzuki, Stille, Heck, Sonogashira, Negishi) generally involve three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation with the organometallic reagent (for Suzuki, Stille, and Negishi) or migratory insertion of the alkene/alkyne (for Heck and Sonogashira), and reductive elimination to form the product and regenerate the catalyst. yonedalabs.comuvic.caamanote.com Mechanistic studies often focus on understanding the nature of the active catalytic species, the role of ligands, and the factors controlling the efficiency and selectivity of the reaction.

Investigation of Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving This compound is of significant interest, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of stereochemical control in reactions of analogous α-amino esters are well-established and can be applied to predict and understand its behavior.

Control over stereochemistry can be achieved through several key strategies, including substrate control, reagent control, and catalyst control. In the context of This compound , the existing stereocenter at the α-carbon can direct the formation of new stereocenters, a phenomenon known as diastereoselective synthesis. For instance, in alkylation reactions of the corresponding enolate, the bulky 5-fluoropyridin-2-yl group is expected to direct the incoming electrophile to the less sterically hindered face of the enolate, leading to a preferred diastereomer. The extent of this diastereoselectivity would be influenced by the reaction conditions, such as the nature of the base, solvent, and temperature.

Furthermore, the use of chiral auxiliaries attached to the glycinate moiety is a common strategy to induce high levels of stereoselectivity. These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched product.

Asymmetric catalysis represents another powerful tool for controlling the stereochemistry of reactions involving α-amino esters. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral pocket in which the reaction occurs, leading to the preferential formation of one enantiomer. For reactions such as hydrogenation, alkylation, or amination at the α-position, the choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

In the case of This compound , the electronic properties of the 5-fluoropyridine ring may also play a role in stereochemical control. The electron-withdrawing nature of the fluorine atom can influence the geometry and reactivity of intermediates, which in turn can affect the stereochemical outcome of a reaction. nih.govnih.govquora.com

A summary of potential stereochemical control strategies is presented in the table below.

StrategyDescriptionExpected Outcome for this compound
Substrate Control The existing stereocenter at the α-carbon directs the formation of new stereocenters.Moderate to good diastereoselectivity in reactions such as enolate alkylation.
Chiral Auxiliaries A chiral group is temporarily attached to the molecule to direct the stereochemical course of a reaction.High diastereoselectivity, leading to high enantiomeric purity after auxiliary removal.
Asymmetric Catalysis A chiral catalyst is used to create a chiral environment for the reaction.High enantioselectivity in a variety of transformations.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that influence the rate of chemical transformations of This compound . While specific kinetic data for this compound is scarce in the literature, we can infer its likely kinetic behavior based on studies of similar substituted glycinate esters and fluorinated pyridines.

A key reaction for which kinetic analysis would be relevant is the hydrolysis of the methyl ester group. The rate of this reaction, which can be catalyzed by acid or base, is sensitive to the electronic and steric environment around the carbonyl group. The presence of the 5-fluoropyridin-2-yl substituent is expected to have a significant electronic effect. The pyridine ring itself is electron-withdrawing, and the addition of a fluorine atom at the 5-position further enhances this effect through its high electronegativity. nih.govrsc.org This electron-withdrawing character would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to an increased rate of hydrolysis compared to methyl glycinate itself.

Kinetic studies of ester hydrolysis are typically conducted by monitoring the disappearance of the ester or the appearance of the carboxylic acid product over time. This can be achieved using techniques such as HPLC, GC, or NMR spectroscopy. The data obtained can be used to determine the rate law, the rate constant (k), and the activation parameters (enthalpy and entropy of activation) for the reaction.

For instance, a pseudo-first-order kinetic study of the base-catalyzed hydrolysis could be performed under conditions where the concentration of the base is in large excess compared to the concentration of the ester. The rate of the reaction would then be given by:

Rate = k' [this compound]

where k' is the pseudo-first-order rate constant, which is equal to k[Base]. By measuring the concentration of the ester at different time points, k' can be determined from the slope of a plot of ln[Ester] versus time.

The table below illustrates hypothetical relative rate constants for the hydrolysis of different methyl glycinate derivatives to showcase the expected electronic effects.

CompoundSubstituent at α-positionExpected Relative Rate of Hydrolysis (krel)
Methyl glycinate-H1
Methyl phenylglycinate-Phenyl~5
Methyl (pyridin-2-yl)glycinate-Pyridin-2-yl~10
This compound -5-Fluoropyridin-2-yl >10

These hypothetical values are based on the general principle that electron-withdrawing groups accelerate the rate of nucleophilic acyl substitution.

Furthermore, kinetic resolution processes, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, are another area where kinetic studies are crucial. For This compound , enzymatic kinetic resolution could be a viable method for obtaining enantiomerically pure forms. The kinetics of such resolutions are often analyzed using Michaelis-Menten kinetics to determine the catalytic efficiency (kcat/KM) for each enantiomer, which provides a quantitative measure of the enzyme's selectivity.

Role As a Synthetic Intermediate in Complex Organic Architectures

Precursor for Functionalized Amino Acid Derivatives

The inherent structure of methyl (5-fluoropyridin-2-yl)glycinate makes it an ideal starting material for the synthesis of more complex and functionally diverse amino acid derivatives. The presence of the reactive amino group and the ester functionality allows for a wide range of chemical transformations, leading to the creation of novel glycine (B1666218) analogues and their incorporation into peptidomimetic structures.

Synthesis of Substituted Glycine Analogues

N-heteroaryl substituted α-amino acids are significant precursors in combinatorial chemistry. The synthesis of such compounds, however, can be challenging. A versatile method for the preparation of N-heteroaryl substituted amino acid derivatives involves solid-phase organic synthesis, which can circumvent issues like diketopiperazine formation that are common in solution-phase synthesis. osaka-u.ac.jpnih.gov

While direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of a closely related compound, methyl N-(pyrimidin-2-yl)glycinate, offers a viable synthetic strategy. This solid-phase approach begins with the attachment of Boc-protected glycine to a Merrifield resin. Following deprotection, the resin-bound glycine is reacted with a suitable fluorinated pyridine (B92270) precursor, such as 2-chloro-5-fluoropyridine (B44960). The final product, this compound, is then cleaved from the resin. This method is advantageous as it can prevent self-condensation and other side reactions. nih.gov

StepReagents and ConditionsPurpose
1. ImmobilizationBoc-glycine, Cesium Carbonate, Potassium Iodide, DMF, 80°CAttachment of protected amino acid to the solid support.
2. DeprotectionTFA, DCM, Room TemperatureRemoval of the Boc protecting group to expose the amino functionality.
3. N-Arylation2-Chloro-5-fluoropyridine, DIEA, DMF, 90°CIntroduction of the 5-fluoropyridin-2-yl moiety.
4. CleavageSodium Methoxide, THF/MeOH, RefluxRelease of the target compound from the resin.

This table is a representation of a plausible synthetic route based on the synthesis of a similar compound.

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. The incorporation of non-natural amino acids like N-(5-fluoropyridin-2-yl)glycine is a key strategy in the design of novel peptidomimetics. The fluorinated pyridine moiety can introduce unique conformational constraints and electronic properties into the peptide backbone, potentially leading to enhanced binding affinity and biological activity.

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS) techniques. In this context, Fmoc-protected N-(5-fluoropyridin-2-yl)glycine would be a crucial building block. This protected amino acid can be sequentially coupled to a growing peptide chain on a solid support. The fluorine atom on the pyridine ring can also serve as a probe for studying peptide-protein interactions through 19F NMR spectroscopy.

Building Block for Heterocyclic Compound Synthesis

The reactivity of the amino acid ester portion of this compound, coupled with the inherent aromaticity of the pyridine ring, makes it a valuable precursor for the construction of various heterocyclic systems. These include polycyclic nitrogen heterocycles, pyridine-fused systems, and pyrrolidine (B122466) derivatives.

Formation of Polycyclic Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. nih.govnih.govmdpi.com The glycine moiety in this compound can participate in cyclization reactions to form a variety of polycyclic structures. For instance, glycine-based [3+2] cycloaddition reactions are a powerful tool for the synthesis of pyrrolidine-containing polycycles. mdpi.com In such a reaction, the amino ester can be converted into an azomethine ylide, which then undergoes a cycloaddition with a suitable dipolarophile.

While specific examples utilizing this compound are not explicitly detailed, the general principle suggests its potential in constructing novel fluorinated polycyclic systems. The electron-withdrawing nature of the 5-fluoropyridine ring could influence the reactivity and selectivity of these cycloaddition reactions.

Construction of Pyridine-Fused Systems

The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. Reactions that involve the nitrogen of the glycine moiety and the carbon atoms of the pyridine ring can lead to the formation of bicyclic structures. For example, intramolecular cyclization reactions could be envisioned, where the amino group or a derivative thereof attacks a suitably activated position on the pyridine ring. The fluorine atom at the 5-position can influence the regioselectivity of such cyclizations by altering the electron density of the pyridine ring.

Synthesis of Pyrrolidine and other Amine Derivatives

Pyrrolidine rings are important structural motifs in many biologically active compounds. mdpi.comresearchgate.net Glycine and its esters are versatile starting materials for the synthesis of pyrrolidine derivatives. mdpi.com One common method involves the generation of an azomethine ylide from the glycine ester, which can then undergo a [3+2] cycloaddition reaction with an alkene to form the pyrrolidine ring.

The use of this compound in this context would lead to the formation of N-(5-fluoropyridin-2-yl) substituted pyrrolidines. The synthesis of N-aryl-substituted pyrrolidines can also be achieved through the reductive amination of diketones with anilines, suggesting another potential pathway for utilizing the amino group of the title compound after appropriate modifications. nih.gov

Heterocyclic SystemSynthetic ApproachPotential Role of this compound
Polycyclic Nitrogen Heterocycles[3+2] CycloadditionSource of azomethine ylide for reaction with dipolarophiles.
Pyridine-Fused SystemsIntramolecular CyclizationThe pyridine ring acts as a scaffold for annulation reactions.
Pyrrolidine Derivatives[3+2] CycloadditionPrecursor to N-(5-fluoropyridin-2-yl) substituted azomethine ylides.

This table outlines potential synthetic applications based on general reactivity patterns of similar compounds.

Scaffold for Bioactive Molecule Research

The 5-fluoropyridine moiety is a recognized pharmacophore found in numerous bioactive compounds. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, this compound represents an attractive scaffold for the discovery and development of new therapeutic agents.

Synthesis of Potential Receptor Ligands and Modulators

The structural features of this compound make it a valuable starting material for the synthesis of molecules targeting various receptors. The pyridine ring can act as a bioisostere for other aromatic systems, while the glycinate (B8599266) portion provides a versatile linker and a point for introducing further diversity.

For example, the 5-fluoropyridin-2-yl group is present in potent dual orexin receptor antagonists, which are being investigated for the treatment of insomnia. researchgate.net The synthesis of such complex molecules often involves the coupling of a fluorinated pyridine fragment with another heterocyclic system. This compound could be readily modified to participate in such coupling reactions.

Furthermore, the amino acid scaffold is a common feature in ligands for various receptors, including glutamate receptors. nih.gov By modifying the glycinate backbone and the pyridine ring, a library of compounds could be synthesized and screened for activity at different receptor subtypes.

Below is a table of representative receptor ligands containing a fluoropyridine moiety, illustrating the importance of this structural motif in medicinal chemistry.

Compound NameTarget ReceptorTherapeutic Area
MK-6096Orexin 1 and 2 ReceptorsInsomnia
LBM415Peptide DeformylaseAntibacterial

Development of Novel Chemical Probes

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. An ideal chemical probe should be potent, selective, and possess properties that allow for its use in cellular or in vivo experiments. The development of such probes often involves the synthesis of small molecules that can bind to a specific target.

The this compound scaffold can be elaborated to generate novel chemical probes. For instance, the ester functionality can be used to attach reporter groups, such as fluorescent dyes or biotin tags, which are crucial for visualizing and isolating the target protein.

The design of chemical probes for epigenetic targets, such as methyl-lysine reader proteins, is an active area of research. researchgate.net These probes often mimic the structure of the natural ligand, and the incorporation of fluorine can enhance their binding affinity and selectivity. While no specific probes based on this compound have been reported, its structure provides a foundation for the rational design of such molecules.

Exploration in Natural Product Total Synthesis (as a building block)

Natural products remain a vital source of inspiration for the development of new drugs. The total synthesis of complex natural products is a challenging endeavor that often requires the development of novel synthetic strategies and the use of unique building blocks.

While the direct incorporation of this compound into a natural product has not been documented, the use of fluorinated building blocks in the synthesis of natural product analogs is a growing trend. bath.ac.uk Fluorine substitution can lead to analogs with improved biological activity or metabolic stability.

The convergent synthesis of natural products often relies on the coupling of several complex fragments. rsc.org this compound, with its multiple functional groups, could serve as a versatile building block in such a strategy. For example, it could be incorporated into a peptide or a larger heterocyclic system that is then used in the final steps of a total synthesis. The development of divergent synthetic routes, where a common intermediate is used to produce a variety of natural product analogs, is also of great interest. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a compound like Methyl (5-fluoropyridin-2-yl)glycinate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, offers a complete picture of the atomic arrangement and stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the fluoropyridine ring, the methine proton (α-proton) of the glycinate (B8599266) moiety, the amino protons, and the methyl ester protons. The chemical shifts are influenced by adjacent heteroatoms (N, O, F), and spin-spin coupling patterns reveal which protons are neighbors in the structure. For instance, the signal for the proton at position 6 of the pyridine (B92270) ring would likely appear as a doublet due to coupling with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display eight distinct signals corresponding to each carbon atom in its structure. The chemical shifts of the pyridine ring carbons are significantly affected by the electronegative nitrogen and fluorine atoms. Furthermore, characteristic signals for the carbonyl carbon of the ester and the methyl carbon are expected in their respective typical regions. Coupling between the fluorine and carbon atoms (J-coupling) can also be observed, providing further structural confirmation. acs.orgscispace.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides a direct and highly sensitive method to observe the fluorine atom. A single signal is expected for the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this signal is characteristic of fluorine on an aromatic ring, and its multiplicity would reveal couplings to adjacent protons (at C-4 and C-6), confirming its position. nih.govnih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
PositionPredicted δ (ppm)Predicted Multiplicity
Pyridine H-3~7.0-7.2dd
Pyridine H-4~7.4-7.6ddd
Pyridine H-6~8.1-8.3d
α-CH~4.5-4.7s (broad)
NH₂~2.0-3.0s (broad)
-OCH₃~3.7-3.8s
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
PositionPredicted δ (ppm)Note
C=O~172-174Ester carbonyl
Pyridine C-2~155-158Attached to side chain
Pyridine C-3~110-115
Pyridine C-4~125-130Coupling with F expected
Pyridine C-5~156-160Directly attached to F (large C-F coupling)
Pyridine C-6~138-142Coupling with F expected
α-CH~55-58
-OCH₃~52-54
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
PositionPredicted δ (ppm)Predicted Multiplicity
Pyridine C5-F~ -120 to -130ddd

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-3, H-4, and H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique would definitively assign each proton signal to its corresponding carbon signal, for example, linking the signal at ~8.2 ppm to the C-6 carbon and the signal at ~3.7 ppm to the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting different parts of the molecule. Key correlations would include the one between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), and between the α-proton and the C-2 and C-3 carbons of the pyridine ring.

Table 2: Key Predicted 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Atoms (Proton → Heteroatom)Information Gained
COSYH-3 ↔ H-4, H-4 ↔ H-6 (via F)-Confirms connectivity of pyridine ring protons.
HSQC-H-3 → C-3; H-4 → C-4; H-6 → C-6; α-CH → α-C; -OCH₃ → -OCH₃Assigns each proton to its directly bonded carbon.
HMBC--OCH₃ → C=O; α-CH → C-2, C-3, C=O; H-3 → C-2, C-5Connects the methyl ester group to the glycinate and the side chain to the pyridine ring.
NOESYα-CH ↔ H-3-Confirms spatial proximity between the side chain and the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₈H₉FN₂O₂.

Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₈H₁₀FN₂O₂⁺185.0721
[M+Na]⁺C₈H₉FN₂NaO₂⁺207.0540

Mass spectrometers can also be used to fragment molecules and analyze the resulting pieces. The fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for identification.

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique often coupled with liquid chromatography. It typically generates the protonated molecular ion [M+H]⁺. By inducing fragmentation (MS/MS), characteristic neutral losses and fragment ions can be observed. A primary fragmentation pathway for this molecule would likely involve the loss of the methyl formate (B1220265) (HCOOCH₃) or the methoxycarbonyl radical (•COOCH₃) from the side chain. mdpi.comwvu.edu

GC-MS (Gas Chromatography-Mass Spectrometry): This technique requires the analyte to be volatile and thermally stable. Derivatization may be necessary. The high-energy electron ionization (EI) used in GC-MS typically produces more extensive fragmentation than ESI, providing rich structural information. cdc.gov

Table 4: Predicted Major Mass Fragments for this compound

Predicted m/zPossible Fragment IonProposed Neutral Loss
185[C₈H₉FN₂O₂ + H]⁺Molecular Ion [M+H]⁺
126[C₅H₄FN₂-CH₂]⁺Loss of •COOCH₃
111[C₅H₄FN-NH]⁺Loss of H₂N-CH-COOCH₃
96[C₅H₄FN]⁺•Fragmentation of side chain

Liquid Chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (LC-MS), is the gold standard for assessing the purity of pharmaceutical compounds and analyzing complex mixtures. researchgate.netnih.gov

Purity Assessment: A UPLC method, typically using a reversed-phase column (e.g., C18), would be developed to separate this compound from any starting materials, by-products, or degradation products. The high resolution of UPLC allows for the detection of even trace-level impurities. The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity.

Mixture Analysis: The mass spectrometer detector confirms the identity of the main peak by its mass-to-charge ratio. It can also be used to identify unknown impurities by analyzing their respective mass spectra and fragmentation patterns, providing crucial information for process optimization and quality control. helixchrom.comspringernature.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound" by providing detailed information about its molecular vibrations and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the "this compound" molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of characteristic bonds. The IR spectrum of this compound is expected to exhibit a series of distinct bands that confirm its structural features.

The most prominent absorption band is anticipated to be the carbonyl (C=O) stretching vibration of the methyl ester group, typically appearing in the range of 1750-1735 cm⁻¹. orgchemboulder.com This strong and sharp peak is a definitive indicator of the ester functionality. Additionally, the C-O stretching vibrations of the ester group are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The presence of the 5-fluoropyridin-2-yl ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1650-1400 cm⁻¹ range. pw.edu.pl The C-F stretching vibration of the fluorine substituent on the pyridine ring is expected to produce a strong absorption band, typically in the region of 1250-1020 cm⁻¹.

The N-H stretching vibration of the amino group in the glycinate moiety is expected to be observed in the region of 3400-3200 cm⁻¹. The following table summarizes the expected characteristic IR absorption bands for "this compound".

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amino) Stretch 3400-3200 Medium
C-H (Aromatic) Stretch 3100-3000 Medium
C=O (Ester) Stretch 1750-1735 Strong
C=C, C=N (Pyridine Ring) Stretch 1650-1400 Medium to Strong
C-O (Ester) Stretch 1300-1000 Strong

Raman Spectroscopy in Solid-State and Solution Characterization

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the vibrational modes of non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy can be employed to characterize both its solid-state and solution-phase properties.

In the solid state, the Raman spectrum is expected to show sharp bands, reflecting the well-defined crystalline structure. The symmetric breathing mode of the pyridine ring is a strong and characteristic Raman band, often observed around 1000 cm⁻¹. researchgate.net Other prominent bands would include the C=C and C=N stretching vibrations of the pyridine ring, as well as the C-H bending and stretching modes. acs.org

In solution, the Raman spectrum can provide insights into solute-solvent interactions and conformational changes. The spectra of amino acids and their esters in aqueous solutions have been studied, and they show characteristic bands for the various vibrational modes. nih.govresearchgate.net For "this compound," changes in the Raman shifts upon dissolution can indicate interactions between the solvent and the different functional groups of the molecule. The spectra of solids are often more complex and sharper compared to those in solution. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For instance, the crystal structure of 2-aminopyridine (B139424) derivatives often reveals a planar or near-planar geometry of the pyridine ring. rsc.orgimanagerpublications.com The conformation of the glycinate moiety relative to the pyridine ring will be determined by steric and electronic factors, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. The methyl ester group will have a preferred orientation to minimize steric hindrance.

In a hypothetical crystal structure, one would expect to find key intermolecular interactions, such as hydrogen bonds involving the amino group (as a donor) and the pyridine nitrogen or the ester carbonyl oxygen (as acceptors), which would play a crucial role in stabilizing the crystal packing.

Table 2: Expected Crystallographic Parameters for a Derivative of this compound (Hypothetical)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Key Bond Lengths (Å) C-F: ~1.35, C=O: ~1.21, C-O (ester): ~1.33, C-N (ring): ~1.34, C-N (amino): ~1.46
Key Bond Angles (°) O=C-O (ester): ~125, C-N-C (pyridine): ~117

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of "this compound," particularly for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric purity of chiral compounds like "this compound." The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral molecules, including amino acid esters. yakhak.orgresearchgate.net

The general approach involves dissolving the sample in a suitable mobile phase and passing it through an HPLC column packed with a CSP. The two enantiomers of "this compound" will interact differently with the chiral environment of the stationary phase, leading to different retention times and, thus, their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal resolution. tandfonline.com Detection is commonly performed using a UV detector, as the pyridine ring of the molecule will absorb UV light.

Table 3: Typical HPLC Conditions for Enantiomeric Purity Determination of Amino Acid Esters

Parameter Condition
Column Chiralpak® IA, IB, IC, etc. (amylose-based) or Chiralcel® OD, OJ, etc. (cellulose-based)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) or other alcohol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and lower volatility of amino acid esters like "this compound," direct analysis by GC can be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. sigmaaldrich.com

Common derivatization methods for amino acids and their esters include trifluoroacetylation or silylation. sigmaaldrich.comnih.gov After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The use of GC-MS allows for the separation of the derivatized compound from any impurities, and the mass spectrum provides a unique fragmentation pattern that can be used to confirm its structure. While GC is a viable technique, HPLC with a chiral stationary phase is generally the preferred method for determining the enantiomeric purity of this compound. The analysis of fluorinated organic compounds by GC-MS is well-established. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed study of electronic structure and molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For Methyl (5-fluoropyridin-2-yl)glycinate, a DFT approach, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in any theoretical study. researchgate.net

The primary outputs of this calculation would be:

Optimized Molecular Geometry: This calculation determines the lowest energy arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Energy: The total electronic energy of the molecule in its optimized state.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

Studies on related fluoropyridine molecules have shown that DFT calculations provide excellent agreement with experimental values for molecular structures and vibrational spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. Its energy level is related to the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For substituted pyridines, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2
ΔE (Gap) ELUMO - EHOMO 5.3

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and fluorine.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the fluorine atom, the nitrogen of the pyridine (B92270) ring, and the oxygen atoms of the ester group. Positive potential (blue) would be expected around the hydrogen atoms. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. A key part of NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) associated with charge transfer between filled (donor) and empty (acceptor) orbitals.

Significant interactions often involve:

π → π transitions:* Delocalization within aromatic systems.

n → σ and n → π transitions:** Interactions involving lone pairs (n) on atoms like nitrogen or oxygen donating electron density into antibonding orbitals (σ* or π*).

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) Nring π*(C-C)ring ~5-10 Lone Pair → Antibonding π
LP(2) Ocarbonyl π*(C=O) ~20-30 Lone Pair → Antibonding π

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Mechanistic Modeling of Chemical Reactions

Computational methods are also essential for modeling the mechanisms of chemical reactions, providing insights into how reactants are converted into products.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state (TS). Locating the geometry and energy of this transition state is critical for understanding the reaction's kinetics.

DFT calculations can be used to locate the TS structure, which is a first-order saddle point on the potential energy surface (characterized by having exactly one imaginary vibrational frequency). The energy difference between the reactants and the transition state is the activation energy (ΔG‡) , which determines the reaction rate.

For a reaction involving this compound, such as hydrolysis of the ester group or a substitution on the pyridine ring, transition state calculations could:

Confirm the proposed reaction mechanism (e.g., concerted vs. stepwise).

Calculate the activation energy barrier, allowing for a theoretical prediction of the reaction rate.

Identify the key atoms and structural changes involved in the transition state.

Studies on related reactions, such as the dimerization of glycine (B1666218), have successfully used DFT to characterize transition states and determine activation energies, often including the catalytic effect of solvent molecules. researchgate.netresearchgate.net

Reaction Coordinate Analysis

A reaction coordinate analysis for this compound would theoretically involve the mapping of the potential energy surface for a specific chemical transformation. This analysis is crucial for identifying the transition state(s), intermediates, and the minimum energy path from reactants to products. For instance, in a potential hydrolysis reaction of the methyl ester, computational methods like Density Functional Theory (DFT) would be employed to calculate the energy of the molecule as the distance between the carbonyl carbon and the attacking nucleophile (e.g., a water molecule) changes. The resulting energy profile would reveal the activation energy, providing insight into the reaction kinetics. However, no specific studies detailing such an analysis for this compound have been found.

Prediction of Selectivity (Regio-, Chemo-, Stereo-)

Predicting the selectivity of reactions involving this compound would be a key application of computational chemistry.

Regioselectivity: In reactions such as electrophilic aromatic substitution on the pyridine ring, computational models could predict the most likely site of attack. This would involve calculating the distribution of electron density and the stability of potential intermediates (sigma complexes). The fluorine atom and the glycinate (B8599266) substituent would exert significant electronic effects, which would need to be modeled to predict the outcome.

Chemoselectivity: For a molecule with multiple reactive sites, such as the ester, the amino group, and the pyridine ring, computational analysis could predict which site is most likely to react with a given reagent. This would involve comparing the activation energies for reactions at each site.

Stereoselectivity: If the glycine alpha-carbon becomes a stereocenter during a reaction, computational methods could be used to predict which stereoisomer would be preferentially formed. This would involve calculating the energies of the diastereomeric transition states leading to the different products.

Currently, there is no published research that specifically predicts the selectivity for reactions involving this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis would provide insights into the dynamic behavior and preferred shapes of this compound.

Intermolecular Interactions and Crystal Packing (if applicable)

If a crystal structure for this compound were available, it would reveal how the molecules arrange themselves in the solid state. Analysis of the crystal structure would identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the amine N-H and the ester carbonyl oxygen) and π-π stacking between pyridine rings. These interactions are fundamental to the material's physical properties. In the absence of a specific crystal structure, computational methods could be used to predict plausible packing arrangements, although this is a complex task. Studies on similar pyridine-containing molecules often show dimers formed through N—H···N hydrogen bonds. nih.gov

In Silico Prediction of Chemical Properties Relevant to Research

In silico tools are frequently used to estimate various chemical properties, guiding experimental research.

Prediction of Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about a molecule's reactivity through the calculation of various descriptors. These are often derived from the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity DescriptorTheoretical SignificancePredicted Value for a Related Compound
HOMO Energy Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.-6.4016 eV (for Alpidem) nih.gov
LUMO Energy Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.-1.6065 eV (for Alpidem) nih.gov
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov4.7951 eV (for Alpidem) nih.gov
Electron Density The distribution of charge across the molecule. Atoms with high electron density are prone to electrophilic attack, while those with low density are susceptible to nucleophilic attack.N/A
Electrostatic Potential A map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential).N/A

The data in the table is for Alpidem, a different imidazo[1,2-a]pyridine (B132010) derivative, and is provided for illustrative purposes only, as no specific data for this compound is available. nih.gov Such calculations for this compound would be invaluable for predicting its behavior in chemical reactions.

Modeling of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For this compound, theoretical modeling of its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, can be performed to understand its electronic structure and dynamic behavior. These computational studies are predominantly carried out using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. researchgate.netnih.gov

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach to compute the isotropic magnetic shielding tensors, which are then converted into chemical shifts. d-nb.info For vibrational spectra, the harmonic vibrational frequencies are calculated, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for the structural elucidation of organic molecules. By employing DFT calculations, it is possible to predict the chemical shifts for each nucleus in this compound. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. d-nb.info For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such calculations. physchemres.org

The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Discrepancies between computed and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). d-nb.info

Below is a hypothetical data table illustrating the kind of results expected from a DFT-based NMR prediction for this compound. The chemical shifts are referenced against a standard, typically Tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-37.9 - 8.1140 - 142
Pyridine H-47.6 - 7.8125 - 127
Pyridine H-68.3 - 8.5150 - 152
Glycinate α-CH5.2 - 5.455 - 57
Methyl O-CH₃3.7 - 3.952 - 54
Pyridine C-2-158 - 160
Pyridine C-5 (C-F)-165 - 167 (d, ¹JCF ≈ 240-250 Hz)
Glycinate C=O-170 - 172
Note: This data is illustrative and not from a direct calculation on the target molecule. The values are typical ranges for similar structural motifs. The splitting pattern for the carbon attached to fluorine is noted as a doublet (d) with a large one-bond coupling constant (¹JCF).

Computational methods are also extensively used to simulate the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of absorption bands in the IR and Raman spectra. These calculations also provide the intensities of these bands, which aids in the interpretation of the experimental spectra. mdpi.com

The vibrational modes of the pyridine ring are well-characterized and serve as a basis for assigning the spectra of its derivatives. nih.govcdnsciencepub.com For this compound, key vibrational modes would include the C-F stretching, C=O stretching of the ester group, N-H stretching (if applicable in a different tautomeric form or protonated state), and various pyridine ring stretching and bending modes. up.ac.za

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. physchemres.org

The following table provides an example of calculated vibrational frequencies for a related fluoropyridine compound, illustrating the type of data obtained from such computational studies.

Table 2: Selected Calculated Vibrational Frequencies for 2-Fluoropyridine (B1216828) (Illustrative Analogy)

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
C-H Stretch (Pyridine Ring)3050 - 3150MediumStrong
C=O Stretch (Ester)1730 - 1750StrongMedium
C=C/C=N Ring Stretch1580 - 1620StrongStrong
C-F Stretch1200 - 1250StrongWeak
Pyridine Ring Breathing990 - 1010MediumStrong
C-H In-plane Bend1050 - 1150MediumMedium
C-H Out-of-plane Bend750 - 850StrongWeak
Note: This data is based on typical frequency ranges for the specified functional groups and vibrational modes in related molecules like 2-fluoropyridine and methyl esters. It is intended for illustrative purposes only. researchgate.net

By combining these computational approaches, a detailed and robust understanding of the spectroscopic properties of this compound can be achieved, providing a powerful synergy between theoretical predictions and experimental observations.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthesis Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research should prioritize the development of novel synthetic pathways to Methyl (5-fluoropyridin-2-yl)glycinate that are not only high-yielding but also environmentally benign. Current methods for producing fluorinated nitrogen heterocycles often rely on harsh conditions or expensive reagents.

Key areas for future investigation include:

Catalytic C-H Fluorination: Directing research towards late-stage C-H fluorination of the pyridine (B92270) ring could provide a more atom-economical route, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net

Bio-based Feedstocks: Investigating the use of bio-derived platform chemicals, such as those from furfural, could offer a more sustainable starting point for the synthesis of the pyridine core. mdpi.comrsc.org

Flow Chemistry: The implementation of continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up, which are critical for sustainable industrial production.

Novel Catalytic Systems: Exploring hydrogenation of fluorinated pyridines using advanced heterogeneous catalysts could lead to more efficient and recyclable synthetic processes. nih.gov

Table 1: Comparison of Potential Synthetic Route Metrics

Metric Traditional Route (Hypothetical) Future Sustainable Route (Projected) Goal
Starting Material Petroleum-based Bio-based (e.g., from HMF) rsc.org Reduce fossil fuel dependence
Key Transformation Multi-step synthesis with protecting groups Catalytic C-H functionalization researchgate.net Improve atom and step economy
Solvents Chlorinated solvents Green solvents (e.g., water, ethanol) Minimize environmental impact
Atom Economy Low-Medium High Reduce waste generation

| Energy Input | High temperature, long reaction times | Lower temperature, flow chemistry | Increase energy efficiency |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the electron-deficient, fluorinated pyridine ring and the adjacent glycinate (B8599266) group. The fluorine atom significantly influences the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr). nih.gov Future studies should aim to systematically map out its reactivity.

Unexplored transformations could include:

Site-Selective Functionalization: Beyond the known reactivity at the position para to the fluorine atom, exploring catalytic methods for C-H functionalization at other positions on the pyridine ring could unlock access to a wider range of derivatives.

Reactions at the Glycinate Moiety: Investigating transformations of the ester and amine functionalities in the presence of the fluoropyridine core to create more complex amino acid derivatives.

Oxidative Coupling Reactions: On-surface or solution-phase oxidative coupling reactions could lead to the formation of novel bipyridine structures with unique photophysical properties. nih.gov

Metal-Catalyzed Cross-Coupling: Utilizing the pyridine nitrogen as a directing group to achieve regioselective cross-coupling reactions represents a promising avenue for creating complex molecular architectures.

Table 2: Potential Novel Transformations of this compound

Reaction Type Reagents/Catalysts Potential Product Research Goal
Directed C-H Arylation Pd(OAc)₂, Ligand, Aryl Halide Aryl-substituted glycinate derivative Expand structural diversity
Asymmetric Alkylation Chiral Phase-Transfer Catalyst, Alkyl Halide Chiral quaternary α-amino acid Access complex chiral centers researchgate.net
Decarboxylative Coupling Photoredox Catalyst, Radical Precursor Novel 2-alkyl-5-fluoropyridines Forge new C-C bonds

| SNAr Polymerization | Difunctional Nucleophiles | Fluorinated polymers | Develop new materials nih.gov |

Application as a Versatile Chiral Building Block in Diverse Synthetic Targets

Fluorinated amino acids are invaluable tools in medicinal chemistry and chemical biology, often used to enhance the metabolic stability and binding affinity of peptides and small-molecule drugs. researchgate.netmdpi.com Enantiomerically pure this compound is a prime candidate for use as a chiral building block.

Future applications to be explored:

Peptide Modification: Incorporation into peptides to study the effects of the fluoropyridinyl group on secondary structure, proteolytic stability, and biological activity. researchgate.net

Medicinal Chemistry Scaffolds: Use as a starting material for the synthesis of libraries of complex molecules for drug discovery, targeting a wide range of diseases. nih.govnih.gov The pyridine nitrogen offers a site for hydrogen bonding, while the fluorine can modulate pKa and improve pharmacokinetic properties.

Asymmetric Synthesis: Employment as a chiral ligand or starting material in the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

To transition novel synthetic routes from laboratory-scale curiosities to robust and scalable processes, a deep understanding of the reaction mechanism and kinetics is essential. Advanced in situ spectroscopic techniques can provide real-time insights into the reaction progress.

Future research should focus on:

Real-Time Reaction Profiling: Utilizing techniques like ReactIR (FT-IR), Raman spectroscopy, and in situ NMR to monitor the concentration of reactants, intermediates, and products in real-time.

Intermediate Identification: These techniques can help identify and characterize transient or unstable intermediates, providing crucial information for mechanistic elucidation and optimization.

Kinetic Analysis: Deriving accurate kinetic data to build predictive models for reaction outcomes, which can accelerate process development and ensure batch-to-batch consistency. The use of sensors can generate large datasets that can inform these models. chemai.ioresearchgate.net

Integration with Machine Learning for Synthetic Route Planning and Prediction

Key areas for integration include:

Retrosynthetic Analysis: Employing computer-aided synthesis planning (CASP) tools to identify novel and efficient retrosynthetic disconnections for this compound and its derivatives. nih.govmit.edu

Reaction Outcome Prediction: Using ML algorithms trained on large reaction databases to predict the most likely product, yield, and optimal conditions for unexplored reactions involving this compound. acs.orgdartmouth.edu This can significantly reduce the number of trial-and-error experiments.

Discovery of Novel Reagents and Catalysts: AI can be used to screen virtual libraries of catalysts and reagents to find optimal systems for specific transformations, accelerating the development of the sustainable synthesis routes mentioned in section 7.1.

Table 3: Application of Machine Learning in the Chemistry of this compound

Machine Learning Application Input Data Predicted Output Potential Impact
Retrosynthesis Planning Target molecular structure Potential synthetic routes, starting materials Discovery of non-intuitive and efficient syntheses arxiv.org
Yield Prediction Reactants, reagents, solvents, temperature Reaction yield and purity Optimization of reaction conditions, cost reduction chemai.io
Reactivity Mapping Molecular structure, quantum chemical descriptors Site of reactivity, reaction barriers Guidance for exploring novel transformations

| Catalyst Design | Catalyst structure, reaction type | Catalytic activity and selectivity | Acceleration of catalyst development |

Investigation of Fluorine's Stereoelectronic Effects on Reactivity and Selectivity

The fluorine atom is the most electronegative element, and its small size allows it to act as a subtle yet powerful stereoelectronic controller. Its influence on the reactivity and selectivity of reactions involving this compound is a rich area for fundamental research.

Future investigations should include:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to model the electronic structure of the molecule. rsc.org This can provide insights into how the C-F bond's σ* orbital interacts with the pyridine π-system and the glycinate side chain.

Conformational Analysis: Studying how the fluorine atom influences the preferred conformation of the glycinate side chain through electrostatic interactions or hyperconjugation, which could, in turn, affect the stereochemical outcome of reactions. st-andrews.ac.uk

Kinetic and Mechanistic Studies: Designing experiments to quantify the impact of the fluorine substituent on reaction rates and transition state geometries. This involves comparing the reactivity of the fluorinated compound with its non-fluorinated analogue in various reactions to dissect the inductive and resonance effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (5-fluoropyridin-2-yl)glycinate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via peptide coupling reactions using reagents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane. For example, glycinate esters are often coupled with fluoropyridinyl derivatives under nitrogen atmosphere to minimize hydrolysis . Purification via flash chromatography (e.g., ethyl acetate as eluent) and recrystallization improves purity. Monitor reaction progress using TLC or HPLC, and confirm purity via ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ester methyl group (δ ~3.7 ppm in ¹H NMR) and fluorine-coupled aromatic protons (splitting patterns at δ ~8–9 ppm). ¹⁹F NMR confirms fluorine substitution .
  • IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or HRMS .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Conduct periodic stability assessments via HPLC to detect degradation products (e.g., free glycine or fluoropyridine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Evaluate Enantiomeric Purity : Chiral HPLC or capillary electrophoresis ensures no confounding effects from racemic mixtures .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent, pH) causing discrepancies .

Q. What strategies enhance enantiomeric purity during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for enantioselective coupling .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak® AD-H .

Q. How does the fluoropyridinyl moiety influence pharmacokinetics compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : Measure logP (octanol-water partition coefficient) to assess fluorine’s impact on membrane permeability .
  • Metabolic Stability : Compare hepatic microsomal half-lives (e.g., using LC-MS/MS). Fluorine reduces oxidative metabolism via cytochrome P450 inhibition .
  • Hydrogen Bonding : IR or computational modeling evaluates fluorine’s electronegativity effects on target binding .

Q. What computational approaches predict binding affinity with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase domains) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability under physiological conditions .
  • QSAR Models : Train regression models on fluorinated analogs to predict IC₅₀ values .

Q. How to design degradation studies for hydrolytic stability of the glycinate ester?

  • Methodological Answer :

  • Buffer Conditions : Incubate at pH 7.4 (phosphate buffer) and 37°C to mimic physiological conditions .
  • HPLC Monitoring : Quantify intact compound vs. hydrolyzed products (e.g., free acid) over 24–72 hours .
  • Comparative Analysis : Test stability against methyl esters with electron-withdrawing groups (e.g., trifluoromethyl) .

Q. Best practices for reconciling in silico vs. experimental SAR discrepancies?

  • Methodological Answer :

  • Solvent Correction : Apply COSMO-RS to adjust for solvation effects in docking scores .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding poses .
  • Statistical Validation : Use Bland-Altman plots or ROC curves to assess model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.